molecular formula C10H10N2O2 B2641486 3-(Aminomethyl)-1-benzofuran-2-carboxamide CAS No. 1240528-73-7

3-(Aminomethyl)-1-benzofuran-2-carboxamide

Cat. No. B2641486
CAS RN: 1240528-73-7
M. Wt: 190.202
InChI Key: XCLVOKQBAZMTIN-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-1-benzofuran-2-carboxamide” is a compound that contains an aminomethyl group and a benzofuran moiety. The aminomethyl group is a functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group . The benzofuran is a heterocyclic compound that consists of a benzene ring fused to a furan ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminomethyl group could potentially make the compound a primary amine . The benzofuran moiety is a fused ring system that could contribute to the compound’s stability and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the benzofuran moiety. Amines, for example, can undergo a variety of reactions, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially influence its solubility, while the benzofuran moiety could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of new benzofuran carboxamide derivatives, including 3-(aminomethyl)-1-benzofuran-2-carboxamide, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallography, demonstrating significant biological activities that highlight their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Medicinal Significance and Synthesis Methodologies

Benzofuran-2-carboxamide derivatives bear significant biological and medicinal importance, as demonstrated by a microwave-assisted synthesis approach yielding compounds with anti-inflammatory, analgesic, and antipyretic activities. This methodology allows for rapid identification of biologically active compounds, with some derivatives showing potent activities of interest (Xie et al., 2014).

Advanced Synthetic Strategies

An innovative strategy involving 8-aminoquinoline directed C–H arylations followed by transamidations was employed to access elaborate benzofuran-2-carboxamide derivatives. This approach is highly efficient and modular, making it attractive for generating diverse collections of benzofuran derivatives for small molecule screening, highlighting the compound's versatility in drug discovery processes (Oschmann, Holm, & Verho, 2019).

Structural and Spectroscopic Properties

Investigations into the structural optimization, molecular docking analysis, and vibrational properties of benzofuran-carboxylic acids derivatives, including benzofuran-2-carboxamides, were conducted to understand their electronic and reactivity profiles. These studies, incorporating DFT calculations and molecular docking, suggest that benzofuran-2-carboxamides could serve as inhibitors against cancer and microbial diseases, indicating their potential in therapeutic applications (Sagaama et al., 2020).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its reactivity. For example, compounds containing aminomethyl groups and benzofuran moieties could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

3-(aminomethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLVOKQBAZMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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